molecular formula C19H23FN4O3 B2792200 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone CAS No. 1705243-39-5

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone

Numéro de catalogue: B2792200
Numéro CAS: 1705243-39-5
Poids moléculaire: 374.416
Clé InChI: JRYPNHGOOXNRKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant versatility and broad spectrum of biological activities in medicinal chemistry . This compound combines a fluorophenyl-oxadiazole core with piperidine and morpholine moieties, structural features commonly incorporated to fine-tune pharmacological properties, bioavailability, and target selectivity . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, potentially enhancing metabolic stability and improving the compound's drug-like characteristics . This molecule is of high interest in early-stage drug discovery for central nervous system (CNS) disorders and oncology. Researchers can utilize it as a key chemical tool for probing biological systems where allosteric modulation is relevant, given that structurally similar 1,2,4-oxadiazole compounds have been identified as potent and selective allosteric modulators for metabotropic glutamate receptors (mGluRs) . Furthermore, oxadiazole derivatives have demonstrated promising in vitro anticancer activity against various human cell lines, making this compound a valuable candidate for screening in oncology research programs aimed at developing novel chemotherapeutic agents . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c20-16-6-2-1-5-15(16)18-21-17(27-22-18)12-14-4-3-7-24(13-14)19(25)23-8-10-26-11-9-23/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYPNHGOOXNRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCOCC2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Feature Target Compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine
Heterocyclic Core 1,2,4-Oxadiazole 1,2,3-Triazole Isoxazole (1,2-oxazole)
Aromatic Substituents 2-Fluorophenyl 8-Trifluoromethylquinoline 2-Chloro-6-fluorophenyl
Key Functional Groups Morpholino methanone, piperidine Morpholino methanone, quinoline Piperidine, chloro-fluorophenyl
Molecular Formula C₂₀H₂₂FN₅O₃ (inferred) C₁₈H₁₆F₃N₅O₂ C₁₆H₁₆ClFN₂O₂
Molecular Weight ~411.43 g/mol (calculated) 399.35 g/mol 322.76 g/mol
Synthetic Route Likely involves oxadiazole formation, followed by piperidine and morpholine coupling Acid chloride formation from carboxylic acid, reaction with morpholine Not explicitly described; likely similar coupling strategies

Key Differences and Implications

Heterocyclic Core: The 1,2,4-oxadiazole in the target compound is more electron-deficient compared to the 1,2,3-triazole in ’s analog and the isoxazole in ’s compound. This property enhances stability and influences binding affinity in medicinal chemistry applications.

Substituent Effects: The 2-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.

Functional Groups: The morpholino methanone moiety, shared by the target compound and ’s analog, enhances solubility due to morpholine’s hydrophilic nature. This group is absent in ’s compound, which instead relies on a piperidine ring for conformational flexibility.

Crystal Packing and Hydrogen Bonding: ’s compound exhibits intermolecular C–H···F and C–H···O interactions, stabilizing its crystal lattice . The target compound’s fluorine and morpholino groups may participate in similar interactions, though the oxadiazole’s planarity could lead to distinct packing patterns.

Q & A

Basic: What are the critical steps and considerations in synthesizing (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone?

Synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole ring followed by coupling with the piperidine-morpholino methanone backbone. Key considerations include:

  • Controlled conditions : Use of catalysts (e.g., palladium for cross-coupling) and precise temperature/pH control to optimize intermediate formation .
  • Purification : Column chromatography or recrystallization to isolate intermediates, validated via HPLC for purity (>95%) .
  • Analytical validation : NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity at each stage .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the 2-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and morpholino moiety (δ ~3.5–3.7 ppm for CH₂-O) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₄FN₃O₃: 397.18 g/mol) .
  • X-ray crystallography : For resolving stereochemistry and crystal packing, if single crystals are obtainable .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

SAR strategies include:

  • Substituent variation : Modifying the 2-fluorophenyl group (e.g., replacing F with Cl or CF₃) to assess impact on target binding .
  • Scaffold optimization : Testing analogues with alternative heterocycles (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) to enhance metabolic stability .
  • Pharmacokinetic profiling : Measuring logP (via shake-flask method) and metabolic stability in liver microsomes to prioritize candidates .

Advanced: How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?

Methodological approaches:

  • Assay standardization : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Target specificity screening : Use kinase/GPCR panels to identify off-target effects that may skew results .
  • Data normalization : Compare activities against a reference compound (e.g., staurosporine for kinase inhibition) to calibrate potency .

Advanced: What computational strategies are effective in elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets) .
  • MD simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Advanced: How can reaction yields be optimized during the synthesis of the 1,2,4-oxadiazole intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve cyclization efficiency .
  • Catalyst screening : Test ZnCl₂ or CuI for oxadiazole ring closure, monitoring via TLC .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Advanced: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
  • Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS .
  • Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks; monitor polymorphic transitions via PXRD .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.